molecular formula C16H17ClF3NO2Si B12849734 2-Amino-5-chloro-a-(cyclopropylethynyl)-4-isopropylsilyloxy-a-(trifluoromethyl)benzenemethanol

2-Amino-5-chloro-a-(cyclopropylethynyl)-4-isopropylsilyloxy-a-(trifluoromethyl)benzenemethanol

Cat. No.: B12849734
M. Wt: 375.84 g/mol
InChI Key: HNDMNLAMXXWYEE-UHFFFAOYSA-N
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Description

2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol is a complex organic compound with significant applications in pharmaceutical research. It is known for its unique structure, which includes a cyclopropylethynyl group, a trifluoromethyl group, and a silyloxy group, making it a valuable compound for various chemical and biological studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves multiple steps, including the introduction of the cyclopropylethynyl group and the trifluoromethyl group. The reaction conditions typically require the use of strong bases and catalysts to facilitate the formation of the desired product. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different hydroxylated products, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-chloro-alpha-(cyclopropylethynyl)-4-isopropylsilyloxy-alpha-(trifluoromethyl)benzenemethanol is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C16H17ClF3NO2Si

Molecular Weight

375.84 g/mol

InChI

InChI=1S/C16H17ClF3NO2Si/c1-9(2)24-23-14-8-13(21)11(7-12(14)17)15(22,16(18,19)20)6-5-10-3-4-10/h7-10,22H,3-4,21H2,1-2H3

InChI Key

HNDMNLAMXXWYEE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si]OC1=C(C=C(C(=C1)N)C(C#CC2CC2)(C(F)(F)F)O)Cl

Origin of Product

United States

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